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molecular formula C13H25NO2S2 B8520274 11-{[(Methylsulfanyl)carbonothioyl]amino}undecanoic acid CAS No. 61606-32-4

11-{[(Methylsulfanyl)carbonothioyl]amino}undecanoic acid

Cat. No. B8520274
M. Wt: 291.5 g/mol
InChI Key: HNRQWFXWCSGIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220644

Procedure details

A suspension of 56 g. (1.0 mol.) of potassium hydroxide and 100 g. (0.5 mol.) of 11-aminoundecanoic acid in 170 ml. of water was stirred for 30 minutes at 25° then 40 g. (0.52 mol.) of carbon disulfide and 80 ml. of ethanol were added and the reaction mixture was stirred at 25° for 12 hours. The mixture was refluxed gently for two hours and cooled. Methyl iodide (71 g., 0.3 mol.) and 130 ml. of ethanol were added to the mixture and it was stirred at 25° for 12 hours. The mixture was evaporated to remove the ethanol and the solid residue was collected by filtration to give methyl 10-carboxydecyldithiocarbamate.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.52 mol
Type
reactant
Reaction Step Three
Quantity
71 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15].[C:17](=[S:19])=[S:18].[CH3:20]I>C(O)C.O>[C:14]([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][NH:3][C:17](=[S:19])[S:18][CH3:20])([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
NCCCCCCCCCCC(=O)O
Step Three
Name
Quantity
0.52 mol
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
71 g
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 56 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed gently for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
was stirred at 25° for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
FILTRATION
Type
FILTRATION
Details
the solid residue was collected by filtration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(O)CCCCCCCCCCNC(SC)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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